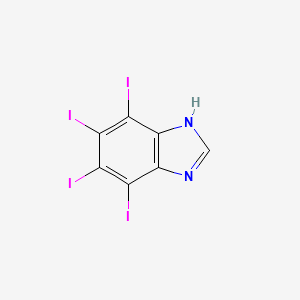

4,5,6,7-Tetraiodo-1H-benzimidazole

Overview

Description

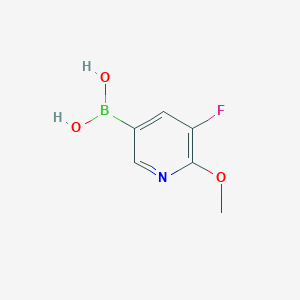

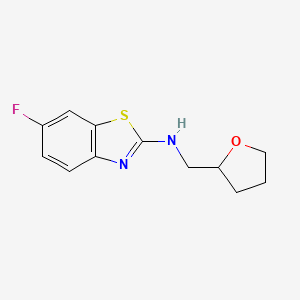

4,5,6,7-Tetraiodo-1H-benzimidazole, also known as TIBI, is a chemical compound with the molecular formula C7H2I4N2 . It has an average mass of 621.722 Da and a monoisotopic mass of 621.639648 Da . This compound has been analyzed for its weak interaction patterns in solid state, using X-ray diffraction and quantum chemistry calculations.

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetraiodo-1H-benzimidazole has been studied using X-ray diffraction and quantum chemistry calculations . The weak interaction patterns in the solid state of this compound have been elucidated based on intra- and intermolecular interactions, including hydrogen bonding, van der Waals contacts, and π-π interactions .Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-Tetraiodo-1H-benzimidazole are not available, the compound’s reactivity has been studied. The ordering 4,5,6,7-tetraiodo > 4,5,6,7-tetrabromo > 4,5,6,7-tetrachloro > 4,5,6,7-tetrafluoro reflects not only a decrease in crystal symmetry but also an increase in chemical reactivity (electronic activation), which could explain some changes in biological activity of compounds from the 4,5,6,7-tetrahalogeno-1H-benzimidazole series .Physical And Chemical Properties Analysis

The exact mass of 4,5,6,7-Tetraiodo-1H-benzimidazole is 621.6397. The solubility of this chemical has been described as soluble in DMSO.Scientific Research Applications

Quantum-Chemical Insights

The study of 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole, has provided quantum-chemical insights into their structure and reactivity relationships. X-ray diffraction and quantum chemistry calculations have been used to examine their weak interaction patterns and crystal structures. These compounds, known as protein kinase CK2 inhibitors, demonstrate significant chemical reactivity and biological activity variations, which are important in understanding their molecular interactions and potential pharmaceutical applications (Latosinska et al., 2014).

Inhibitory Activity on Protein Kinase CK2

4,5,6,7-Tetraiodo-1H-benzimidazole derivatives have been found to exhibit potent inhibitory activity against protein kinase CK2 subunits. These compounds demonstrate a significant variation in their inhibitory strength based on the protein substrate used. Their varying inhibitory properties are crucial in understanding the molecular mechanism of action and potential therapeutic implications (Janeczko et al., 2012).

Antimicrobial Potential

A series of 4,5,6,7-tetrahalogenated benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole derivatives, have been investigated for their antimicrobial potential against various bacterial and fungal strains. These compounds demonstrated moderate to high inhibition levels against certain bacterial and Candida strains, highlighting their potential as antimicrobial agents (Janeczko et al., 2016).

Multi-Target Ligand Properties

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo variant, has shown that these compounds can act as multi-target ligands. They are potential inhibitors for Human Casein Kinase 2, Membrane Matrix 2 Protein, and SARS-CoV-2. This highlights their significant potential in developing treatments for various diseases, including viral infections (Latosinska et al., 2022).

Anti-HIV Activity

Studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, including the tetraiodo variant, have explored their potential as anti-HIV-1 agents. Their structure-activity relationships and inhibitory effects on HIV-1's reverse transcriptase enzyme suggest their potential use in HIV-1 treatment strategies (Breslin et al., 1991).

Mechanism of Action

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo variant, has shown that these compounds can act as multi-target ligands. They are potential inhibitors for Human Casein Kinase 2, Membrane Matrix 2 Protein, and SARS-CoV-2.

Safety and Hazards

The safety data sheet for a similar compound, 4,5,6,7-tetrahydro-1H-benzoimidazole, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetraiodo-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1461672.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)

![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)